methyl N-[(3-hydroxyphenyl)methyl]carbamate
Description
Chemical Structure and Properties Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS 13683-89-1) is a carbamate derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. Its structure features a hydroxyphenyl group linked to a methyl carbamate moiety. Key physical properties include a density of 1.313 g/cm³ and a boiling point of 249.8°C at 760 mmHg .
Applications and Significance This compound is primarily recognized as a metabolite of pesticides like phenmedipham, where it forms via hydrolysis in plants and soil (DT₅₀ in soil ~25 days) .
Properties
IUPAC Name |
methyl N-[(3-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-6-7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBQPKAUVNUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-hydroxyphenyl)methyl]carbamate typically involves the reaction of methyl carbamate with 3-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl N-[(3-oxophenyl)methyl]carbamate.
Reduction: Formation of methyl N-[(3-aminophenyl)methyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(3-hydroxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes
Mechanism of Action
The mechanism of action of methyl N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Ethyl 3-Hydroxyphenylcarbamate
Structural Differences: The ethyl ester analog replaces the methyl group with an ethyl chain (C₉H₁₁NO₃; MW 181.19 g/mol). Properties: Higher molecular weight and altered lipophilicity compared to the methyl derivative.
Methyl N-(3-Chlorophenyl)carbamate
Structural Differences: A chlorine atom replaces the hydroxyl group on the phenyl ring (C₈H₈ClNO₂; MW 185.61 g/mol). Properties: Increased molecular weight and polarity due to the electronegative Cl substituent.
Methyl N-(3-Amino-2-methylphenyl)carbamate
Structural Differences: Features an amino (-NH₂) and methyl (-CH₃) substituent on the phenyl ring (C₉H₁₂N₂O₂; MW 180.20 g/mol). Properties: Enhanced reactivity due to the amino group, enabling participation in conjugation reactions. Applications: Investigated in pharmaceutical research for drug synthesis .
Silicon-Based Carbamates (e.g., Compound 3 from )
Structural Differences : Incorporates a tert-butyldimethylsilyl group, increasing steric bulk and hydrophobicity.
Properties : Demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ ~2.1 µM), comparable to rivastigmine.
Applications : Explored as dual-purpose agents for neurodegenerative diseases and herbicides .
Phenmedipham Derivatives
Structural Differences : Includes methoxycarbonyl and methylphenyl groups (e.g., 3-methoxycarbonyl-N-(3′-methylphenyl)-carbamate).
Properties : Higher environmental persistence due to reduced hydrolysis rates.
Applications : Widely used as herbicides; methyl N-(3-hydroxyphenyl)carbamate is their primary degradant .
Data Table: Comparative Analysis
Enzymatic Inhibition
Environmental Impact
- The methyl derivative shows moderate persistence in soil (DT₅₀ ~25 days), while phenmedipham derivatives have longer environmental half-lives due to structural complexity .
Biological Activity
Methyl N-[(3-hydroxyphenyl)methyl]carbamate, also known as phenmedipham, is an organic compound that has garnered attention for its biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9NO3
- Molecular Weight : Approximately 167.16 g/mol
- Density : 1.313 g/cm³
- Boiling Point : 249.8ºC at 760 mmHg
The structure of this compound features a carbamate functional group linked to a hydroxyphenyl moiety, which is critical for its biological activity. The positioning of the hydroxy group at the meta position enhances its chemical reactivity and interaction capabilities compared to other similar compounds .
Mechanisms of Biological Activity
This compound exhibits notable biological activity primarily through its interactions with various enzymes and proteins. The compound has been studied for its role as a substrate or inhibitor in enzymatic reactions, making it valuable in pharmacological research.
- Enzyme Interactions : The hydroxyphenyl group can form hydrogen bonds with enzymes, while the carbamate moiety interacts with proteins, potentially modulating enzyme activity and influencing biological pathways.
- Inhibition Studies : It has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant targets in neuropharmacology. The compound's IC50 values indicate its potency as an inhibitor, with studies suggesting that structural modifications can enhance selectivity and efficacy against these enzymes .
Case Studies
- Inhibition of Cholinesterases :
- Environmental Impact :
- Research has also focused on the environmental degradation of this compound, examining how it breaks down in soil and water systems. Understanding its environmental behavior is crucial for assessing its persistence and potential ecological impact.
Data Table
| Compound Name | Molecular Formula | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | C8H9NO3 | TBD | TBD |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | C17H17F3N2O4 | 36.05 | 2.26 |
*Note: TBD indicates values that require further investigation or are not yet determined.
Q & A
Advanced Research Question
- Local Lymph Node Assay (LLNA) : Measure lymphocyte proliferation in mice after dermal exposure.
- Human Patch Testing : Apply 0.1% w/v in vaseline to assess erythema/edema over 48–72 hours .
- In Silico Models : Use tools like DEREK Nexus to predict sensitization potential based on the hydroxyl and carbamate groups .
What strategies manage waste containing this compound under EU regulations?
Basic/Advanced Research Question
- Waste Segregation : Separate into non-halogenated organic containers.
- Neutralization : Hydrolyze with 1M NaOH at 60°C for 2 hours to degrade the carbamate group.
- Documentation : Follow Regulation (EC) No 1907/2006 (REACH) for disposal records and avoid drain release .
How do hydroxyl and carbamate groups influence reactivity in nucleophilic environments?
Advanced Research Question
The hydroxyl group increases susceptibility to oxidation (e.g., forming quinones), while the carbamate ester is prone to hydrolysis under basic conditions. Researchers studying nucleophilic substitution should:
- Protect the hydroxyl group with acetyl or trimethylsilyl derivatives during synthesis.
- Monitor reaction progress via IR spectroscopy (loss of carbonyl peak at ~1700 cm⁻¹ upon hydrolysis) .
What parameters monitor thermal decomposition?
Advanced Research Question
Key parameters include:
- Gas Emissions : Use GC-MS to detect NOₓ, CO, and CO₂ during combustion .
- Residue Analysis : TGA-FTIR can identify charred byproducts.
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy .
How to address gaps in chronic toxicological data?
Advanced Research Question
- In Vivo Studies : Conduct 90-day oral toxicity trials in rodents (OECD 408), focusing on liver/kidney histopathology.
- Genotoxicity Screening : Use Ames test (OECD 471) and micronucleus assay (OECD 487) to assess mutagenicity .
- Epidemiological Data : Collaborate with industrial partners to track occupational exposure cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
